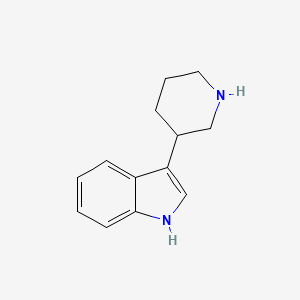

3-(Piperidin-3-YL)-1H-indole

Übersicht

Beschreibung

3-(Piperidin-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-YL)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromoindole with piperidine in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-3-YL)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or acyl chlorides can be used under Friedel-Crafts conditions.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Amino-substituted indole derivatives.

Substitution: Halogenated, sulfonylated, or acylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(Piperidin-3-YL)-1H-indole Derivatives

The synthesis of this compound derivatives often involves the N-alkylation of racemic indole derivatives with chiral reagents. Recent studies have successfully synthesized various chiral derivatives, including (R)-10a-c and (S)-11a-c, through a multi-step synthetic approach . These compounds exhibit distinct biological properties that enhance their utility in drug development.

Antimalarial Activity

One of the most promising applications of this compound is its antimalarial activity. A series of derivatives were synthesized and evaluated for their efficacy against Plasmodium falciparum. Notably, compound 10d demonstrated lead-like properties with an EC50 value around 3 μM, showing selectivity for malaria parasites without cross-resistance to chloroquine . This positions it as a potential candidate for developing new antimalarial therapies.

Neuropharmacology

Compounds based on the indole scaffold have been explored for their interactions with serotonin receptors. For instance, derivatives have shown high affinity and selectivity for the 5-HT1D receptor, which is implicated in various neurological disorders . The pharmacokinetic advantages of these compounds suggest they could be developed into effective treatments for conditions such as depression and anxiety.

Anti-inflammatory Properties

Research has indicated that certain derivatives of this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory diseases. Compounds designed using this scaffold exhibited significant reductions in IL-1β release in stimulated human macrophages, showcasing their potential as anti-inflammatory agents .

Comprehensive Data Table

| Compound | Activity | EC50 (μM) | Selectivity |

|---|---|---|---|

| 10d | Antimalarial | ~3 | High against P. falciparum |

| (R)-10a | Serotonin receptor ligand | N/A | High affinity for 5-HT1D |

| Various | NLRP3 inflammasome inhibitors | N/A | Significant IL-1β reduction |

Case Study 1: Antimalarial Development

In a study focused on the synthesis of 3-piperidin-4-yl-1H-indole derivatives, researchers identified a compound with promising antimalarial activity through high-throughput screening against drug-resistant strains. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance efficacy while maintaining selectivity .

Case Study 2: Neuropharmacological Screening

Another investigation assessed the neuropharmacological properties of various indole derivatives targeting serotonin receptors. The results indicated that modifications to the piperidine ring significantly affected receptor binding affinities and could be optimized for therapeutic use in mood disorders .

Wirkmechanismus

The mechanism of action of 3-(Piperidin-3-YL)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Piperidin-4-YL)-1H-indole: Similar structure but with the piperidine ring attached at the 4-position of the indole ring.

3-(Piperidin-2-YL)-1H-indole: Similar structure but with the piperidine ring attached at the 2-position of the indole ring.

3-(Morpholin-3-YL)-1H-indole: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

3-(Piperidin-3-YL)-1H-indole is unique due to the specific positioning of the piperidine ring at the 3-position of the indole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Biologische Aktivität

3-(Piperidin-3-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer, antimicrobial, and neuropharmacological domains. The information is compiled from various research studies, providing a comprehensive overview of the compound's mechanisms of action and efficacy.

Chemical Structure and Properties

This compound consists of an indole ring substituted with a piperidine group. This structural configuration may enhance its interaction with biological targets, making it a promising candidate for drug development.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| Indole Ring | Aromatic heterocycle |

| Piperidine Ring | Saturated nitrogen-containing ring |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as EGFR and CDK-2. A study demonstrated that derivatives of this compound could enhance apoptosis significantly compared to controls .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its activity against various pathogens suggests potential applications in treating infections.

- Research Findings : Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

- Receptor Affinity : It exhibits high affinity for several serotonin receptors (5-HT1A, 5-HT2A), which may contribute to its antidepressant-like effects observed in animal models .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against breast cancer cells. The most effective derivative demonstrated an IC50 value of 6.25 μM, significantly reducing cell viability compared to untreated controls .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL.

Eigenschaften

IUPAC Name |

3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14-15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTKAVLBVZXAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572284 | |

| Record name | 3-(Piperidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204687-20-7 | |

| Record name | 3-(Piperidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.